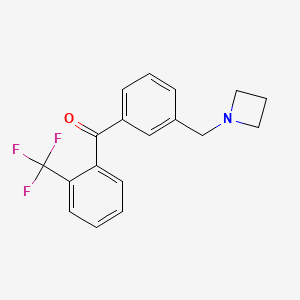

3'-Azetidinomethyl-2-trifluoromethylbenzophenone

Description

3'-Azetidinomethyl-2-trifluoromethylbenzophenone (CAS: 898771-91-0) is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 3' position and a trifluoromethyl (-CF₃) group at the 2-position of the benzophenone scaffold. Its molecular formula is C₁₈H₁₆F₃NO, with a molar mass of 325.32 g/mol .

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQILARDKWHDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643267 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-91-0 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core, followed by the introduction of the azetidine ring and the trifluoromethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Step 1: Synthesis of the benzophenone core through Friedel-Crafts acylation.

Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.

Step 3: Formation of the azetidine ring through cyclization reactions involving appropriate precursors.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3’-Azetidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

3’-Azetidinomethyl-2-trifluoromethylbenzophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3'-Azetidinomethyl-2-trifluoromethylbenzophenone with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 898771-91-0 | C₁₈H₁₆F₃NO | 325.32 | 3'-azetidinomethyl, 2-CF₃ |

| 3-Azetidinomethyl-3'-trifluoromethylbenzophenone | 898771-93-2 | C₁₈H₁₆F₃NO | 325.32 | 3-azetidinomethyl, 3'-CF₃ |

| 2-Acetoxy-3'-trifluorobenzophenone | 890098-95-0 | C₁₆H₁₁F₃O₃ | 308.25 | 2-acetoxy, 3'-CF₃ |

| 2'-(Trifluoromethyl)acetophenone | 17408-14-9 | C₉H₇F₃O | 188.15 | 2'-CF₃, acetyl group |

Key Observations:

Substituent Positioning: The target compound differs from 3-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS: 898771-93-2) only in the positions of the azetidinomethyl and CF₃ groups, which could significantly alter steric and electronic interactions in biological systems .

Functional Group Impact: Replacing the azetidinomethyl group with an acetoxy group (as in 2-Acetoxy-3'-trifluorobenzophenone, CAS: 890098-95-0) reduces nitrogen content and molecular weight, likely affecting solubility and metabolic stability .

Size and Complexity: The target compound’s larger structure (C₁₈H₁₆F₃NO vs.

Stability and Reactivity

While direct stability data are unavailable, inferences can be made:

- The trifluoromethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs.

- The azetidinomethyl group’s ring strain may increase reactivity in nucleophilic substitution reactions relative to five- or six-membered nitrogenous rings .

- In contrast, the acetoxy group in 2-Acetoxy-3'-trifluorobenzophenone is prone to hydrolysis under acidic or basic conditions, limiting its utility in aqueous environments .

Biological Activity

3'-Azetidinomethyl-2-trifluoromethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone backbone with a trifluoromethyl group and an azetidine substituent. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell function.

Biological Activity Evaluation

The evaluation of the biological activity of this compound can be conducted using various assays:

| Assay Type | Purpose | Key Findings |

|---|---|---|

| MTT Assay | Cytotoxicity assessment | Potential cytotoxic effects on cancer cell lines |

| Colony Formation Assay | Clonogenic survival determination | Inhibition of colony formation in treated cells |

| Apoptosis Assays | Detection of programmed cell death | Induction of apoptosis in specific cancer types |

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth, particularly in breast and lung cancer models. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death by modulating oxidative stress markers, thereby protecting against neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibited IC50 values ranging from 10 to 30 µM in various tumor cell lines, indicating moderate to strong cytotoxicity.

- Mechanistic Insights : Further mechanistic studies revealed that the compound could activate caspase pathways, leading to apoptosis.

- Selectivity : It showed selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.